molecular formula C15H9Cl3N2O3S3 B2867111 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide CAS No. 895461-06-0

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide

Cat. No. B2867111
CAS RN: 895461-06-0
M. Wt: 467.78
InChI Key: ZNXHIBQEGUECJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H9Cl3N2O3S3 and its molecular weight is 467.78. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Cytotoxic Activity of Sulfonamide Derivatives : A study on the cytotoxic activity of novel sulfonamide derivatives, including compounds structurally related to the specified molecule, demonstrated promising results against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. The research highlighted compound 17 as particularly potent against breast cancer cell lines, underscoring the potential of such molecules in cancer therapy (Ghorab et al., 2015).

Antimicrobial and Antiviral Activities

Antimicrobial Evaluation of Novel Compounds : Research aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety showed antimicrobial promise. These compounds were developed for potential use as antimicrobial agents, demonstrating the broad applicability of similar molecules in combating microbial infections (Darwish et al., 2014).

Antiviral Activity of Thiadiazole Sulfonamides : A study focusing on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain compounds with anti-tobacco mosaic virus activity. This indicates the potential utility of related molecules in the development of antiviral agents (Chen et al., 2010).

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O3S3/c16-8-1-3-9(4-2-8)26(22,23)7-13(21)20-15-19-11(6-24-15)10-5-12(17)25-14(10)18/h1-6H,7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXHIBQEGUECJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.